Molecular Geometry Divergence from Naproxen: Impact on Solid-State Properties
The ether linkage in 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid introduces a key conformational change compared to the carbon-linked naproxen. While the naproxen molecule is relatively planar, the title compound exhibits a torsion angle of -179(2)° around the ether bond, maintaining near-planarity but with distinct intermolecular interactions [1]. This difference in molecular geometry and crystal packing can significantly impact solubility and solid-state stability, crucial parameters for formulation and synthesis.
| Evidence Dimension | Crystal Structure Torsion Angle |
|---|---|
| Target Compound Data | Torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)° |
| Comparator Or Baseline | Naproxen (approximate): planarity across the propanoic acid and naphthyl ring |
| Quantified Difference | Introduction of ether linkage alters conformational landscape; specific torsion angle -179(2)°. |
| Conditions | Single crystal X-ray diffraction analysis |
Why This Matters
Distinct crystal packing and torsion angles directly influence solubility, dissolution rate, and processability, critical for both synthetic and formulation applications.
- [1] KoreaScience. (n.d.). Crystal structure of 2-[(6-methoxy-2-naphthyl)oxy]propanoic acid. Retrieved from https://koreascience.kr/article/JAKO200919263339100.page View Source
